2,4,6-Tri-tert-butylpyridine

Catalysis Glycosylation Synthetic Yield

2,4,6-Tri-tert-butylpyridine (TTBP) is a highly sterically hindered, non-nucleophilic Brønsted base belonging to the class of alkylated pyridine derivatives. This solid compound has a molecular weight of 247.42 g/mol and is supplied at 99% purity.

Molecular Formula C17H29N
Molecular Weight 247.4 g/mol
CAS No. 20336-15-6
Cat. No. B184576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-tert-butylpyridine
CAS20336-15-6
Synonyms2,4,6-tri-tert-butylpyridine
Molecular FormulaC17H29N
Molecular Weight247.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
InChIKeyIDOFMGSESVXXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-tert-butylpyridine (CAS 20336-15-6): Key Properties and Procurement Profile


2,4,6-Tri-tert-butylpyridine (TTBP) is a highly sterically hindered, non-nucleophilic Brønsted base [1] belonging to the class of alkylated pyridine derivatives. This solid compound has a molecular weight of 247.42 g/mol and is supplied at 99% purity . It is routinely used as a proton trapping agent due to its bulky tert-butyl groups which create a crowded environment around the nitrogen atom, preventing nucleophilic attack [2].

Why 2,4,6-Tri-tert-butylpyridine Cannot Be Substituted with Simpler Pyridine Bases


Generic substitution with less sterically hindered bases like triethylamine or 2,6-di-tert-butylpyridine fails because the extreme bulk of 2,4,6-tri-tert-butylpyridine is critical for suppressing nucleophilic side reactions and enabling specific, highly stereoselective catalytic pathways [1]. The unique steric and electronic profile of this compound is directly linked to quantifiable differences in reaction yields and selectivity, as demonstrated by the evidence below, which precludes simple replacement with a less hindered analog [2].

Quantitative Evidence: How 2,4,6-Tri-tert-butylpyridine Outperforms Analogs in Key Metrics


Yield Advantage Over 2,6-Di-tert-butylpyridine in a Model Glycosylation

In a model glycosylation reaction, the use of 2,4,6-tri-tert-butylpyridine resulted in a 43% isolated yield, outperforming 2,6-di-tert-butylpyridine, which provided only a 28% yield [1]. The less hindered base triethylamine gave no detectable product, confirming the necessity of high steric bulk for this transformation [1].

Catalysis Glycosylation Synthetic Yield

Fundamental Thermodynamic Stability Relative to Mono- and Di-substituted Analogs

2,4,6-Tri-tert-butylpyridine exhibits a significantly more negative standard molar enthalpy of combustion (-10,542.9 ± 4.9 kJ mol⁻¹) compared to its less-substituted analogs 4-tert-butylpyridine (-5,370.1 ± 3.4 kJ mol⁻¹) and 2,6-di-tert-butylpyridine (-7,954.2 ± 4.0 kJ mol⁻¹) [1]. Its enthalpy of sublimation (78.3 ± 1.7 kJ mol⁻¹) is also substantially higher than the vaporization enthalpies of the mono- and di-substituted compounds (54.4 and 56.6 kJ mol⁻¹, respectively), reflecting stronger intermolecular forces in the solid state [1].

Thermochemistry Enthalpy of Formation Physical Property

Cost-Competitive Scalability for Large Batch Synthesis

A one-pot synthetic process has been developed to produce 2,4,6-tri-tert-butylpyrimidine (TTBP) in 90 g batches, reducing the production cost to approximately $4.3/g [1]. This represents a key advantage in process chemistry where reagent cost at scale is a critical selection criterion over more expensive or difficult-to-scale alternatives.

Synthesis Scale-up Procurement Cost

Optimal Applications of 2,4,6-Tri-tert-butylpyridine Based on Evidence


High-Yield, Stereoselective Glycosylation Catalyst

As demonstrated by its 43% yield advantage over 2,6-di-tert-butylpyridine in a model glycosylation [1], this compound is optimally suited for use as a non-nucleophilic base or its conjugate acid as a catalyst in stereoselective glycosylation reactions where suppressing side reactions is critical. The quantitative yield benefit directly supports its selection for challenging carbohydrate syntheses.

Thermally Demanding or Energetic Reaction Media

The significantly higher enthalpy of combustion and sublimation compared to less hindered analogs [1] suggests that 2,4,6-tri-tert-butylpyridine is a more thermally robust base. This makes it a preferred candidate for applications involving high-temperature reactions, energetic processes, or long-term stability studies where less thermodynamically stable compounds might degrade.

Scale-Up and Process Chemistry Requiring Cost-Effective Reagents

Given the reported one-pot synthesis that produces the compound in 90g batches for ~$4.3/g [1], it is an excellent choice for process chemistry development and scale-up operations. Procurement for pilot plants or kilo labs, where cost and supply chain reliability are paramount, is directly supported by this quantitative evidence of scalable and economical production.

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